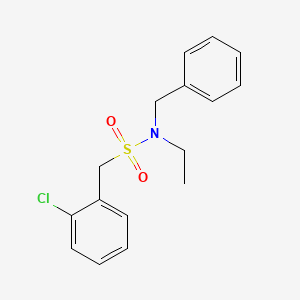

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide and related compounds often involves the functionalization of aromatic rings followed by the introduction of the sulfonamide group. A common approach is the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these compounds through alkylation reactions with various aromatic and heteroaromatic compounds (Yu. A. Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide and structurally related compounds reveals significant information about their conformation and geometric parameters. For example, the N—H bond conformation is nearly syn to the ortho-chloro substituent, indicating how substituents influence the overall molecular conformation. This conformational aspect is critical in understanding the molecule's biological activity, as the amide H atom's position affects its interaction with receptor molecules (B. Gowda et al., 2007).

Chemical Reactions and Properties

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, the use of N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) for tetrahydropyranylation of alcohols and phenols under mild conditions highlights the potential of sulfonamide derivatives in synthetic organic chemistry (A. Khazaei et al., 2007).

Physical Properties Analysis

The physical properties of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on compounds like N-(2,4-Dichlorophenyl)methanesulfonamide provide insights into how different substituents affect these properties, which is essential for designing compounds with desired physical characteristics (B. Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide, including reactivity, stability, and functional group transformations, are fundamental to its utility in chemical synthesis. For example, the development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the importance of understanding the chemical properties of sulfonamide derivatives for their application in peptide synthesis and modification processes (K. Kondo et al., 2000).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide and related compounds have been explored for their catalytic applications in organic synthesis. For example, N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) has been used as a novel N-bromo reagent for the catalyzed tetrahydropyranylation of various types of alcohols and phenols under mild conditions. This demonstrates the versatility of sulfonamide-based compounds in facilitating chemical transformations, highlighting their significance in synthetic chemistry (Khazaei, Rostami, & Mahboubifar, 2007).

Structural and Conformational Studies

Structural studies of related sulfonamide compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, reveal insights into their molecular conformation, which is critical for understanding their biological activity and interaction with biological receptors. The conformation of the N—H bond in these structures is nearly syn to the ortho-chloro substituent, which is similar to the syn conformation observed in other N-aryl methanesulfonamides. Such studies are fundamental in the development of new drugs and materials (Gowda, Foro, & Fuess, 2007).

Antibacterial and Antioxidant Activities

Research into new series of 1,4-dihydropyridines catalyzed by sulfonamide-based compounds has demonstrated significant antibacterial and antioxidant functions. This suggests potential applications in the development of new therapeutic agents. The synthesis of these compounds involves a one-pot, facile, and four-component reaction, showcasing the role of sulfonamides in promoting efficient and mild reaction conditions (Ghorbani‐Vaghei et al., 2016).

Development of Proton Exchange Membranes

The synthesis of new locally and densely sulfonated poly(ether sulfones) for fuel cell applications highlights another innovative use of sulfonamide derivatives. These materials were prepared by the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone with specific polyphenols followed by sulfonation, resulting in membranes that exhibit efficient proton conduction. This research points to the importance of sulfonamide compounds in the development of energy technologies (Matsumoto, Higashihara, & Ueda, 2009).

Eigenschaften

IUPAC Name |

N-benzyl-1-(2-chlorophenyl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-2-18(12-14-8-4-3-5-9-14)21(19,20)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBEMCRMPUVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)

![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)

![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)

![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)